5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC16473136
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5FN2O2 |
|---|---|
| Molecular Weight | 180.14 g/mol |
| IUPAC Name | 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5FN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) |
| Standard InChI Key | JRQPQNVECRQBMR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(NC2=CN=C1F)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is , with a molecular weight of 180.14 g/mol. The IUPAC name reflects its substitution pattern: a fluorine atom at position 5 of the pyrrolo[2,3-c]pyridine ring and a carboxylic acid group at position 2. The planar fused-ring system enables π-π stacking interactions, while the fluorine atom introduces electronegativity, influencing both reactivity and binding affinity .
Key Structural Features:
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Fused Bicyclic System: Combines a pyrrole and pyridine ring, creating a rigid scaffold conducive to intermolecular interactions.
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Electron-Withdrawing Groups: The fluorine atom and carboxylic acid enhance polarity, impacting solubility and metabolic stability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. A common approach, adapted from analogous chloro derivatives, begins with halogenated pyridine precursors undergoing cyclization and hydrolysis .
Example Procedure:
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Cyclization: Reacting 2-aminopyridine derivatives with fluorinated acetoacetate esters under reflux conditions.
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Hydrolysis: Treating the intermediate ester with aqueous sodium hydroxide to yield the carboxylic acid .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, reflux, 2 h | ~70% |
| Hydrolysis | 2M NaOH, pH 4.0 | 71% |
This method, optimized for scale-up, prioritizes yield and purity, though industrial adaptations may employ continuous flow reactors .
Industrial Production
While detailed industrial protocols are scarce, pilot-scale synthesis leverages automated platforms to enhance reproducibility. Critical challenges include minimizing byproducts from fluorine’s high reactivity and ensuring cost-effective precursor sourcing.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound participates in three primary reactions:
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Oxidation: Forms N-oxides using agents like m-chloroperbenzoic acid .
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Reduction: Converts the carboxylic acid to alcohols via lithium aluminum hydride .
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Nucleophilic Substitution: Fluorine at position 5 is replaceable with amines or thiols under basic conditions .
Comparative Reactivity:
Fluorine’s electronegativity accelerates substitution rates compared to chloro or bromo analogs, enabling selective functionalization .
| Target | IC (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
Antibacterial and Antiviral Properties
Though direct data on the fluoro derivative is limited, related pyrrolopyridines show moderate activity against Staphylococcus aureus (MIC = 50 µM) and influenza A via PB2 polymerase inhibition . Fluorination likely enhances membrane permeability and target binding, meriting further study.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for kinase inhibitors and antiviral agents. Its fluorine atom improves pharmacokinetics, reducing metabolic degradation in vivo .
Material Science
Conjugated systems derived from pyrrolopyridines are explored in organic electronics, where fluorine’s electron-withdrawing nature modulates conductivity.
Comparison with Structural Analogs
Halogenated Derivatives:
| Compound | Substituent | FGFR1 IC (nM) |
|---|---|---|
| 5-Fluoro | F | 7 |
| 5-Chloro | Cl | 15 |
| 5-Bromo | Br | 22 |
Fluorination confers superior binding affinity and metabolic stability, making it preferable for drug development .
Future Perspectives
Ongoing research aims to optimize synthetic efficiency and explore novel derivatives for targeted therapies. Advances in computational modeling and high-throughput screening will accelerate the identification of fluorinated pyrrolopyridines with enhanced bioactivity and selectivity.
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